molecular formula C30H38N4O10 B10829919 N-Piperidinyl Isotonitazene (citrate)

N-Piperidinyl Isotonitazene (citrate)

Cat. No.: B10829919
M. Wt: 614.6 g/mol
InChI Key: PFUUNFUFNXLSIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Piperidinyl Isotonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

N-Piperidinyl Isotonitazene (citrate) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

N-Piperidinyl Isotonitazene (citrate) exerts its effects by binding to the µ-opioid receptor (MOR) with high affinity. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of neurotransmitter release and the induction of analgesic effects . The compound also activates the β-arrestin2 pathway, contributing to its potent opioid-like effects .

Comparison with Similar Compounds

N-Piperidinyl Isotonitazene (citrate) is part of the nitazene opioid class, which includes several similar compounds:

Compared to these compounds, N-Piperidinyl Isotonitazene (citrate) is unique due to its high potency and specific substitution pattern, which may influence its binding affinity and efficacy at the µ-opioid receptor .

Properties

Molecular Formula

C30H38N4O10

Molecular Weight

614.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;5-nitro-1-(2-piperidin-1-ylethyl)-2-[(4-propan-2-yloxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H30N4O3.C6H8O7/c1-18(2)31-21-9-6-19(7-10-21)16-24-25-22-17-20(28(29)30)8-11-23(22)27(24)15-14-26-12-4-3-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,17-18H,3-5,12-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PFUUNFUFNXLSIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCCC4)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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